MM-589 is classified as a macrocyclic peptidomimetic inhibitor. Its development is rooted in structure-based design strategies aimed at targeting protein-protein interactions, specifically the WDR5-MLL complex. The compound was identified through high-throughput screening and further optimized based on its binding affinity and biological activity against MLL H3K4 methyltransferase activity, which is critical for gene expression regulation in cancer cells .
The synthesis of MM-589 involves several key steps that leverage modern organic chemistry techniques. The initial design focused on creating a macrocyclic structure that could effectively mimic peptide interactions with WDR5.
MM-589 exhibits a complex molecular structure characterized by its macrocyclic nature, which is essential for its biological activity.
MM-589 primarily participates in non-covalent interactions with WDR5, including hydrogen bonding and hydrophobic interactions. These interactions are vital for:
The mechanism of action of MM-589 involves:
MM-589 possesses several notable physical and chemical properties:
The primary applications of MM-589 are centered around cancer research and drug development:
MM-589 is a macrocyclic peptidomimetic compound engineered to precisely target the WIN (WDR5 Interaction) site, a well-defined arginine-binding cavity within the β-propeller structure of WDR5 [4] [9]. This site is critical for the recruitment of MLL (KMT2A) via its conserved "WIN motif" (residues Arg3765-Cys3766 of MLL). MM-589 mimics the ARGININE-ANCHORING GEOMETRY of the native MLL peptide, utilizing a strategically positioned benzimidazole ring to form a hydrogen-bonded network with WDR5 residues Ser91 and Cys261. Hydrophobic substituents on the macrocycle penetrate the adjacent S4/S7 subpockets (lined by Phe263, Phe149, and Tyr260), achieving ultra-high affinity binding (IC₅₀ = 0.90 nM; Kᵢ < 1 nM) [1] [5] [9]. This occupancy sterically occludes the WIN site, preventing MLL docking.
Table 1: Key Molecular Interactions of MM-589 with WDR5 WIN Site
WDR5 Residue | Interaction Type | Functional Consequence |
---|---|---|
Ser91 | Hydrogen bonding | Mimics MLL Arg3765 anchor |
Cys261 | Hydrogen bonding | Stabilizes core binding |
Phe263 | Hydrophobic packing | Enhances binding affinity |
Tyr260 | π-Stacking | Contributes to selectivity |
Asp107 | Salt bridge | Electrostatic stabilization |
The WDR5-MLL interaction is FOUNDATIONAL FOR WRAD COMPLEX INTEGRITY (WDR5-RBBP5-ASH2L-DPY30). MM-589-mediated blockade dissociates WDR5 from MLL1, preventing the subsequent recruitment of RBBP5 and ASH2L – subunits essential for activating the catalytic SET domain of MLL [4] [10]. Structural studies confirm that WIN site inhibition destabilizes the entire complex, reducing its histone methyltransferase (HMT) activity by >90% at saturating concentrations [9]. Consequently, H3K4 TRI-METHYLATION (H3K4me3) – a hallmark of actively transcribed genes, including leukemogenic HOX loci – is profoundly suppressed in MLL-rearranged (MLL-r) cell lines (MV4-11, MOLM-13) [1] [3]. This complex disruption is selective; MM-589 exhibits minimal effect on other SET1 family members (MLL2, MLL3, MLL4, SET1A, SET1B) due to their lesser dependence on the WDR5 WIN site for complex stability and activity [1] [10].
The significant difference between MM-589's binding affinity for isolated WDR5 (IC₅₀ = 0.90 nM) and its functional inhibition of the full MLL HMT complex (IC₅₀ = 12.7 nM) arises from ALLOSTERIC COUPLING AND SUBCELLULAR CONTEXT [1] [7] [9]. X-ray co-crystallography (PDB: 5VFC) reveals MM-589 achieves near-irreversible binding to the isolated WIN site pocket [2]. However, inhibiting H3K4 methylation within the NATIVE CHROMATIN ENVIRONMENT involves additional factors:
Table 2: Kinetic Parameters of MM-589 Inhibition
Target | Assay Type | IC₅₀/Kᵢ | Molecular Basis |
---|---|---|---|
WDR5 Binding (WIN site) | Competitive TR-FRET | 0.90 nM (IC₅₀) <1 nM (Kᵢ) | Direct occupancy of arginine cavity |
MLL1 H3K4 Methyltransferase | AlphaLISA HMT assay | 12.7 nM (IC₅₀) | Disruption of WRAD complex assembly |
Beyond direct complex disruption, MM-589 exerts LONG-RANGE EPIGENETIC EFFECTS via allosteric modulation. By preventing WDR5-MLL binding, MM-589 disrupts the FEEDBACK LOOP SUSTAINING H3K4me3. WDR5's PHD finger reads H3K4me2/me3 marks, facilitating recruitment of additional MLL complexes to target loci like HOXA9 and MEIS1 [3] [8]. MM-589 breaks this cycle: primary inhibition reduces H3K4me3, diminishing WDR5-chromatin affinity, and further decreasing MLL complex recruitment and activity – creating a CASCADE OF TRANSCRIPTIONAL SILENCING [7]. RNA-seq analyses demonstrate preferential downregulation of WDR5/MLL-bound genes, particularly ribosomal protein genes and key oncogenic drivers in MLL-r leukemia (HOXA9, HOXA10, MEIS1, MYC) [7] [9]. This allostery explains the profound anti-proliferative effect in MLL-r cells (MV4-11 IC₅₀ = 250 nM) versus non-MLL-r cells (HL-60 IC₅₀ = 8.6 μM) [1] [5].
Table 3: Allosteric Effects of MM-589 on H3K4 Methylation Dynamics
Epigenetic Mechanism | Consequence of MM-589 Inhibition | Functional Outcome |
---|---|---|
WDR5 PHD-H3K4me2/3 reader function | Reduced chromatin retention of WDR5 complexes | Decreased local HMT complex concentration |
MLL auto-amplification loop | Disrupted positive feedback | Sustained loss of H3K4me3 at target genes |
Enhancer-promoter communication | Impaired H3K4me1 at enhancers (MLL3/4 impact) | Reduced expression of distal oncogenes |
Ribosomal gene regulation | Nucleolar stress response | p53 activation & apoptosis in MLL-r cells |
CAS No.: 655-05-0
CAS No.:
CAS No.:
CAS No.:
CAS No.: 116371-66-5
CAS No.: 177194-36-4